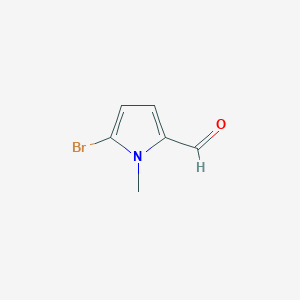

5-溴-1-甲基-1H-吡咯-2-甲醛

描述

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated pyrrole derivative that is of interest due to its potential applications in various fields such as pharmaceuticals, food flavors, and material science. The presence of the bromine atom and the aldehyde functional group on the pyrrole ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

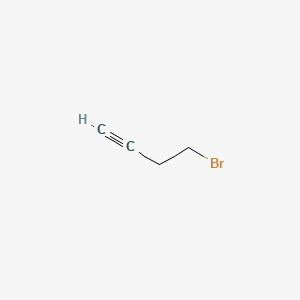

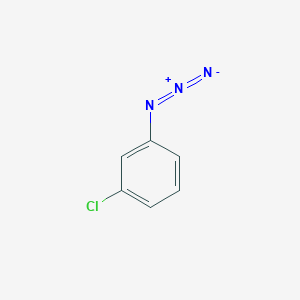

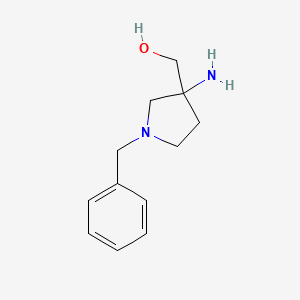

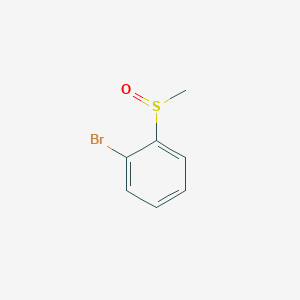

The synthesis of pyrrole derivatives, including those substituted at the 5-position with a bromine atom, can be achieved through various methods. One efficient approach involves a tandem catalytic process that utilizes 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This method employs a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation to access multifunctionalized pyrrole-3-carbaldehydes . Another practical method for synthesizing N-substituted pyrrole-2-carbaldehydes involves the reaction of carbohydrates with primary amines and oxalic acid in DMSO at 90°C, which can further cyclize to form pyrrole-fused poly-heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using X-ray diffraction analysis. For instance, the structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, a related compound, was determined and showed that molecules are paired by aminocarbonyl hydrogen bonds forming ribbons . Similarly, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, another related compound, was analyzed, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Brominated pyrrole derivatives are reactive intermediates that can undergo various chemical reactions. For example, they can be brominated under different conditions to yield 4-bromo, 5-bromo, and 4,5-dibromo derivatives. Although the bromine group is not easily displaced by nucleophiles, it can be removed by catalytic hydrogenation . Additionally, the pyrrole-2-carbaldehyde skeleton can be transformed into pyrrole alkaloid natural products through a series of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary depending on their substitution patterns and the nature of their functional groups. For instance, solvatochromic and photophysical studies of related compounds like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have shown that the emission spectrum and quantum yield of the compound change in different solvents . The thermal stability of these compounds can also be significant, as demonstrated by the good thermal stability up to 215°C of a related indole derivative .

科学研究应用

合成和反应

5-溴-1-甲基-1H-吡咯-2-甲醛在合成各种化合物中发挥作用。该化合物的衍生物已被用于合成氟代吡咯,这是有机化学中一个重要的类别。例如,一项研究概述了从相关的溴甲基吡咯中制备5-烷氧甲基-2-芳基-3-氟-1H-吡咯和2-芳基-3-氟-1H-吡咯-5-甲醛,展示了它在合成新的氟代吡咯中的实用性(Surmont et al., 2009)。

配位化学和磁性能

在配位化学中,5-溴-1-甲基-1H-吡咯-2-甲醛的衍生物已被用作配体。一个重要的例子是使用1-甲基-1H-吡咯-2-甲醛肟来创建一个{Mn(III)25}类似桶状簇。这个簇展示了单分子磁性行为,展示了它在磁性和电子应用中的潜力(Giannopoulos et al., 2014)。

有机合成应用

该化合物在各种有机合成过程中找到了应用。例如,研究表明它在合成1,5-取代吡咯-3-甲醛的灵活构建方法中的应用。这展示了它在创建功能多样的吡咯衍生物中的多功能性(Wu et al., 2022)。

功能材料开发

5-溴-1-甲基-1H-吡咯-2-甲醛衍生物已被用于功能材料的开发。吡咯融合的多杂环化合物的合成展示了它在为药物、食品香料和其他功能材料的中间体创建中的潜力(Adhikary et al., 2015)。

作用机制

Target of Action

It is known that pyrrole derivatives, such as indole, play a significant role in cell biology . They are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

It can be inferred from the properties of similar compounds that it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, modulating signal transduction pathways, or altering gene expression .

Biochemical Pathways

It is known that pyrrole derivatives can affect a wide range of biological processes, including cell proliferation, apoptosis, inflammation, and immune response .

Pharmacokinetics

It is generally important to consider these factors when evaluating the bioavailability and efficacy of a compound .

Result of Action

Based on the known effects of similar compounds, it may have potential therapeutic effects in the treatment of various disorders, including cancer and microbial infections .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be kept away from fire and oxidizing agents, and stored in a dry, well-ventilated place . It is also important to handle the compound with appropriate protective measures, such as wearing gloves, goggles, and a protective mask .

Disclaimer: The use of this compound should be guided by a qualified professional and in compliance with all applicable laws and regulations .

属性

IUPAC Name |

5-bromo-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFOHZUSINQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |

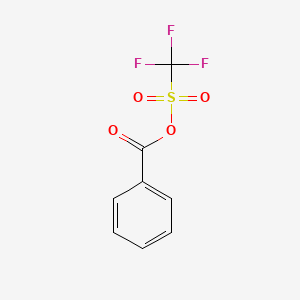

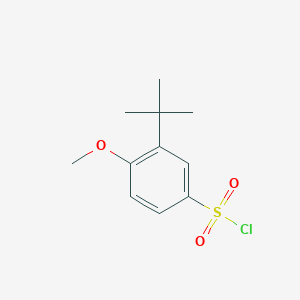

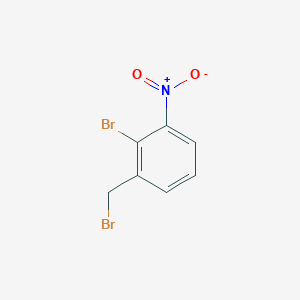

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

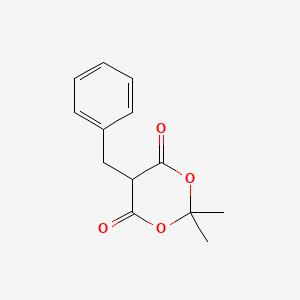

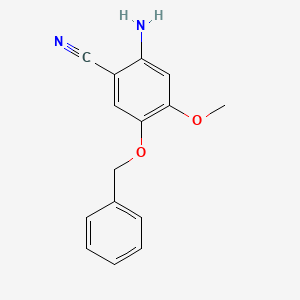

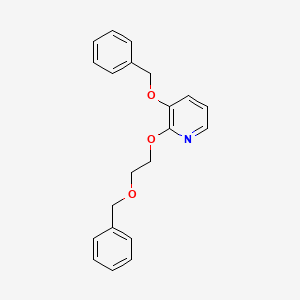

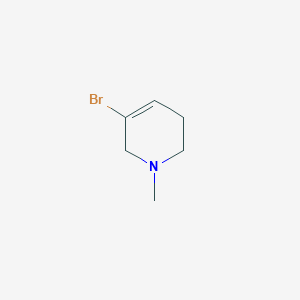

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)

![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)